2-Bromo-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a brominated benzamide core with a hydrazinecarbonyl linkage to a trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromobenzamide.
Formation of Hydrazine Derivative: The 2-bromobenzamide is then reacted with hydrazine to form the corresponding hydrazine derivative.
Condensation with Trinitrophenyl Aldehyde: The hydrazine derivative is condensed with 2,4,6-trinitrophenyl aldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.
Reduction: Reduction reactions can target the nitro groups on the trinitrophenyl ring.
Substitution: The bromine atom on the benzamide ring can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized hydrazine derivatives.
Reduction: Reduced trinitrophenyl derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trinitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydrazinecarbonyl linkage may also facilitate interactions with specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: Lacks the hydrazinecarbonyl and trinitrophenyl groups, making it less complex and potentially less versatile.
2-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the hydrazinecarbonyl linkage.
2-Bromo-N-(4-fluorophenyl)benzamide: Contains a fluorophenyl group, which may impart different electronic properties.
Uniqueness
2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a brominated benzamide core, a hydrazinecarbonyl linkage, and a trinitrophenyl group.
Properties
Molecular Formula |
C16H11BrN6O8 |
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Molecular Weight |
495.20 g/mol |
IUPAC Name |
2-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrN6O8/c17-12-4-2-1-3-10(12)16(25)18-8-15(24)20-19-7-11-13(22(28)29)5-9(21(26)27)6-14(11)23(30)31/h1-7H,8H2,(H,18,25)(H,20,24)/b19-7+ |
InChI Key |
OYMQGDCQBUITQS-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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